![molecular formula C21H20ClN3O4 B4500842 N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4500842.png)
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions.
Attachment of the 3-chlorobenzyl group: This is usually done through nucleophilic substitution reactions, where the benzyl chloride reacts with the pyridazinone derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)(3,4-dimethoxyphenyl)methanamine
- 3,5-dimethoxyphenyl glycoside
Uniqueness
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-(3-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure features a chlorobenzyl group and a pyridazinone moiety, which are known to influence biological interactions.
- Molecular Formula : C₁₅H₁₅ClN₂O₂
- Molecular Weight : 288.75 g/mol
- Structure : The compound consists of a chlorobenzyl substituent attached to a pyridazinone ring, which contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antibacterial properties.
Anticancer Activity
In vitro evaluations have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program has reported the following findings:
- Sensitivity : The compound showed moderate activity against leukemia cell lines, with IC₅₀ values indicating effective inhibition at concentrations around 10 µM.
- Cell Lines Tested : Approximately sixty cancer cell lines were screened, including those representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Cancer Type | Cell Line | IC₅₀ (µM) | Activity Level |
---|---|---|---|
Leukemia | K562 | 9.5 | Moderate |
Melanoma | A375 | >10 | Low |
Lung | A549 | >10 | Low |
Colon | HCT116 | >10 | Low |
Antibacterial Activity
The compound has also been assessed for its antibacterial properties against various strains. Preliminary findings indicate:
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Values range from 32 to 128 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Low |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Synthesis : The pyridazinone moiety may interfere with nucleic acid synthesis in cancer cells.
- Disruption of Cell Membrane Integrity : The chlorobenzyl group contributes to membrane disruption in bacteria, leading to cell lysis.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the effects of various substituents on biological activity. For instance:
- Substituents at the para position of the benzene ring have shown enhanced anticancer activity due to improved binding affinity to target proteins.
- Modifications in the pyridazinone structure have resulted in compounds with increased potency against specific cancer cell lines.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-18-8-6-15(11-19(18)29-2)17-7-9-21(27)25(24-17)13-20(26)23-12-14-4-3-5-16(22)10-14/h3-11H,12-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGMATIFQVESPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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